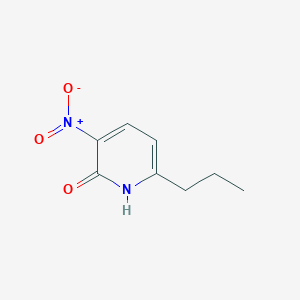![molecular formula C6H4N2OS B12589353 1h-Thieno[3,4-d]imidazole-2-carbaldehyde CAS No. 634189-06-3](/img/structure/B12589353.png)
1h-Thieno[3,4-d]imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Thieno[3,4-d]imidazole-2-carbaldehyde is a heterocyclic compound that features a fused ring system combining a thiophene and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[3,4-d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amido-nitriles with suitable reagents to form the desired imidazole ring . The reaction conditions often involve the use of catalysts such as nickel, which facilitates the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Thieno[3,4-d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Thieno[3,4-d]imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Thieno[3,4-d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include key signaling cascades that regulate cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
- 1H-Imidazole-2-carbaldehyde
- 2-Imidazolecarboxaldehyde
- 4-Imidazolecarboxaldehyde
Comparison: 1H-Thieno[3,4-d]imidazole-2-carbaldehyde is unique due to its fused ring system, which imparts distinct electronic and steric properties compared to other imidazole derivatives . This uniqueness makes it a valuable scaffold in drug design and materials science, offering advantages such as enhanced stability and specific binding interactions with biological targets .
Propiedades
Número CAS |
634189-06-3 |
|---|---|
Fórmula molecular |
C6H4N2OS |
Peso molecular |
152.18 g/mol |
Nombre IUPAC |
1H-thieno[3,4-d]imidazole-2-carbaldehyde |
InChI |
InChI=1S/C6H4N2OS/c9-1-6-7-4-2-10-3-5(4)8-6/h1-3H,(H,7,8) |
Clave InChI |
XNTKSUBBYUAQHW-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CS1)N=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene](/img/structure/B12589290.png)
![3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12589292.png)

![2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12589296.png)

![[1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl-](/img/structure/B12589314.png)





![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)
